molecular formula C19H16NO3P B14513836 (9-Anilino-9H-fluoren-9-yl)phosphonic acid CAS No. 62614-20-4

(9-Anilino-9H-fluoren-9-yl)phosphonic acid

Cat. No.: B14513836
CAS No.: 62614-20-4
M. Wt: 337.3 g/mol
InChI Key: GAERRMPAMMJMGQ-UHFFFAOYSA-N
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Description

(9-Anilino-9H-fluoren-9-yl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an anilino group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Anilino-9H-fluoren-9-yl)phosphonic acid typically involves the reaction of 9-anilino-9H-fluorene with a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production methods for phosphonic acids often involve the use of phosphorus acid (H₃PO₃) to form the phosphonic acid functional group simultaneously with the formation of the P–C bond . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9-Anilino-9H-fluoren-9-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted anilino-fluorene compounds .

Scientific Research Applications

(9-Anilino-9H-fluoren-9-yl)phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (9-Anilino-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate moieties, allowing it to interact with enzymes and receptors involved in phosphate metabolism. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Anilino-9H-fluoren-9-yl)phosphonic acid is unique due to its combination of an anilino group and a fluorenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62614-20-4

Molecular Formula

C19H16NO3P

Molecular Weight

337.3 g/mol

IUPAC Name

(9-anilinofluoren-9-yl)phosphonic acid

InChI

InChI=1S/C19H16NO3P/c21-24(22,23)19(20-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H,(H2,21,22,23)

InChI Key

GAERRMPAMMJMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2(C3=CC=CC=C3C4=CC=CC=C42)P(=O)(O)O

Origin of Product

United States

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